molecular formula C8H14O2 B12602049 2-Ethoxy-4-methylpenta-1,4-dien-3-ol CAS No. 649570-40-1

2-Ethoxy-4-methylpenta-1,4-dien-3-ol

Cat. No.: B12602049
CAS No.: 649570-40-1
M. Wt: 142.20 g/mol
InChI Key: YKZXGJBFYKVHAW-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methylpenta-1,4-dien-3-ol is an organic compound with the molecular formula C8H14O2 It is a derivative of penta-1,4-dien-3-ol, where the ethoxy group is attached to the second carbon and a methyl group is attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-methylpenta-1,4-dien-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpenta-1,4-dien-3-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-methylpenta-1,4-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Ethyl iodide (C2H5I) in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 2-ethoxy-4-methylpent-2-enal or 2-ethoxy-4-methylpentanoic acid.

    Reduction: Formation of 2-ethoxy-4-methylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4-methylpenta-1,4-dien-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-methylpenta-1,4-dien-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpenta-1,4-dien-3-ol: A similar compound with a methyl group at the third carbon instead of the fourth.

    2-Ethoxy-3-methylpenta-1,4-dien-3-ol: A compound with the ethoxy group at the second carbon and a methyl group at the third carbon.

Uniqueness

2-Ethoxy-4-methylpenta-1,4-dien-3-ol is unique due to the specific positioning of the ethoxy and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its similar compounds.

Properties

CAS No.

649570-40-1

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-ethoxy-4-methylpenta-1,4-dien-3-ol

InChI

InChI=1S/C8H14O2/c1-5-10-7(4)8(9)6(2)3/h8-9H,2,4-5H2,1,3H3

InChI Key

YKZXGJBFYKVHAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C(C(=C)C)O

Origin of Product

United States

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